3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2097975-43-2
VCID: VC3168993
InChI: InChI=1S/C11H16BrN.ClH/c1-11(2,8-13)7-9-5-3-4-6-10(9)12;/h3-6H,7-8,13H2,1-2H3;1H
SMILES: CC(C)(CC1=CC=CC=C1Br)CN.Cl
Molecular Formula: C11H17BrClN
Molecular Weight: 278.61 g/mol

3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

CAS No.: 2097975-43-2

Cat. No.: VC3168993

Molecular Formula: C11H17BrClN

Molecular Weight: 278.61 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride - 2097975-43-2

Specification

CAS No. 2097975-43-2
Molecular Formula C11H17BrClN
Molecular Weight 278.61 g/mol
IUPAC Name 3-(2-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C11H16BrN.ClH/c1-11(2,8-13)7-9-5-3-4-6-10(9)12;/h3-6H,7-8,13H2,1-2H3;1H
Standard InChI Key AQNQUJAFIAHELO-UHFFFAOYSA-N
SMILES CC(C)(CC1=CC=CC=C1Br)CN.Cl
Canonical SMILES CC(C)(CC1=CC=CC=C1Br)CN.Cl

Introduction

Structural Characteristics and Identification

Molecular Structure and Formula

3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride consists of a benzene ring with a bromine atom at the ortho (2) position, connected to a propyl chain with geminal dimethyl groups at the 2-position of the chain, and an amine group at the terminal position, presented as a hydrochloride salt. Based on this structure, we can determine its molecular formula as C11H17BrClN.

This formula aligns with the structurally related compound 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride, which has a confirmed molecular formula of C11H17BrClN . The key difference lies in the position of the bromine substituent on the phenyl ring (2-position versus 3-position) and the connection point of the chain to the phenyl ring.

Chemical Identification Parameters

The following table presents the expected identification parameters for 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride:

ParameterExpected ValueSource/Basis
Molecular FormulaC11H17BrClNStructural analysis
Molecular Weight278.62 g/molCalculated from formula
CAS NumberNot establishedNot available in search results
AppearanceWhite to off-white crystalline solidTypical for amine hydrochlorides
IUPAC Name3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochlorideBased on IUPAC nomenclature rules

Physico-chemical Properties

Physical Properties

The physical properties of 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride can be estimated based on its chemical structure and comparison with similar compounds:

PropertyExpected ValueBasis for Estimation
Physical StateSolidCommon for amine hydrochlorides
SolubilitySoluble in water; moderately soluble in alcohols; poorly soluble in non-polar solventsTypical solubility pattern for hydrochloride salts
Melting Point180-220°C (estimate)Based on similar amine hydrochloride salts
StabilityStable under normal conditions; sensitive to light and air over extended periodsCommon for brominated compounds
pH (aqueous solution)Acidic (3-5)Characteristic of hydrochloride salts

The hydrochloride salt form significantly enhances water solubility compared to the free base, making it more suitable for aqueous applications and potentially improving bioavailability if used in pharmaceutical contexts.

Chemical Reactivity

The chemical behavior of 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is governed by its three key functional components:

  • The primary amine group (as hydrochloride salt): This group can participate in a wide range of reactions typical of primary amines, including nucleophilic substitution reactions, acylation to form amides, and reaction with carbonyl compounds to form imines or enamines.

  • The bromine atom at the 2-position of the phenyl ring: This provides a reactive site for various transformations, particularly metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. The ortho positioning of the bromine introduces specific steric considerations that can influence reaction outcomes.

  • The geminal dimethyl group: This introduces significant steric hindrance that can affect both the reactivity and stereochemical outcome of reactions involving the adjacent carbon centers.

Similar halogenated compounds have demonstrated reactivity as proton donors in various synthetic contexts, suggesting potential utility in catalytic applications.

Synthesis and Preparation Methods

Grignard Reaction Approach

A promising synthetic route might involve:

  • Formation of a Grignard reagent from 2-bromobenzyl bromide

  • Reaction with 2,2-dimethyloxirane to form the corresponding alcohol

  • Conversion of the alcohol to an amine via Mitsunobu reaction with an appropriate nitrogen source

  • Salt formation with hydrochloric acid

Reductive Amination Approach

An alternative approach could involve:

  • Preparation of 3-(2-bromophenyl)-2,2-dimethylpropanal

  • Reductive amination with ammonia or an appropriate amine source and a reducing agent such as sodium cyanoborohydride

  • Salt formation with hydrochloric acid

Considerations Based on Related Syntheses

Drawing from the synthesis of related compounds, several key considerations would apply:

  • Temperature control: Many organometallic reactions require carefully controlled low temperatures (-78°C to 0°C) for optimal selectivity .

  • Solvent selection: Anhydrous conditions using tetrahydrofuran or diethyl ether are typically necessary for Grignard and other organometallic reactions.

  • Catalyst selection: For certain transformations, especially those involving carbon-carbon bond formation, palladium catalysts (palladium on carbon, palladium hydroxide on carbon) may be employed .

The following table outlines a potential step-by-step synthetic procedure:

Purification Methods

Purification of 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride would likely involve:

  • Recrystallization from appropriate solvent systems (e.g., ethanol/diethyl ether)

  • Column chromatography of the free base followed by salt formation

  • Conversion between salt and free base forms to remove impurities

Applications and Research Relevance

Synthetic Applications

Based on its structural features and the known applications of related compounds, 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride could potentially serve as:

  • A building block for more complex molecular structures in organic synthesis

  • A key intermediate in the preparation of pharmaceutical compounds with specific stereochemical requirements

  • A reagent in various organic transformations, potentially serving as a proton donor or nucleophile in certain reactions

  • A precursor for the synthesis of specialized ligands for metal-catalyzed reactions

Structure-Activity Relationship Considerations

The specific structural features of 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride that might influence its biological activity include:

  • The ortho-bromine substitution, which creates a specific electronic distribution and steric environment around the phenyl ring

  • The geminal dimethyl groups, which introduce conformational constraints that could affect binding to biological targets

  • The primary amine functionality, which provides a site for hydrogen bonding and further derivatization

Comparative Analysis with Related Compounds

Comparison with Positional Isomers

A comparison between 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride and its positional isomers highlights important structural differences that could influence reactivity and applications:

Feature3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Bromine position2-position (ortho)3-position (meta)
Chain attachment3-position1-position
Steric environmentMore crowded near attachment pointLess crowded near attachment point
Electronic effectsBromine closer to chain attachmentBromine further from chain attachment
Molecular FormulaC11H17BrClNC11H17BrClN
Molar Mass278.62 g/mol278.62 g/mol
Potential reactivityMay show greater steric hindrance to reactions at the aminePotentially more accessible amine group

Comparison with 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride

Comparing our target compound with the structurally simpler 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride reveals fundamental differences in complexity and potential applications:

Feature3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride3-Chloro-2,2-dimethylpropan-1-amine hydrochloride
StructureContains aromatic ring with bromineSimple aliphatic chain with chlorine
Structural complexityHigher (contains phenyl ring)Lower (aliphatic only)
HalogenBromine (on phenyl)Chlorine (on alkyl)
Halogen reactivitySuitable for cross-coupling reactionsPrimarily nucleophilic substitution
Molecular FormulaC11H17BrClNC5H13Cl2N
Molar Mass278.62 g/mol158.07 g/mol
ApplicationsLikely more specialized organic synthesisBroader organic synthesis, pharmaceutical and agrochemical development

The presence of the phenyl ring in our target compound introduces additional reactivity options, particularly for cross-coupling reactions, compared to the simpler 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride.

Analytical Characterization Methods

Spectroscopic Identification

The following spectroscopic characteristics would be expected for 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Signal TypeExpected Chemical Shift (ppm)Assignment
Singlet1.0-1.1Geminal dimethyl groups (6H)
Singlet2.7-2.9CH2 adjacent to amine (2H)
Singlet2.6-2.8CH2 adjacent to phenyl (2H)
Multiplet7.0-7.6Aromatic protons (4H)
Broad singlet8.0-8.3NH3+ protons (3H)

Infrared Spectroscopy (IR)

Wavenumber (cm-1)Assignment
3000-2800C-H stretching (methyl and methylene)
3100-2800N-H stretching (broad, amine salt)
1600-1450C=C stretching (aromatic)
750-700C-Br stretching
1050-1000C-N stretching

Mass Spectrometry

m/z ValueFragment
242[M-HCl]+ (molecular ion without HCl)
227[M-HCl-CH3]+ (loss of methyl group)
169[C9H10Br]+ (major fragment)
90[C7H6]+ (tropylium ion)

Chromatographic Analysis

Appropriate chromatographic methods for analysis and purification would include:

  • High-Performance Liquid Chromatography (HPLC) using reverse-phase columns

  • Gas Chromatography (GC) after derivatization to improve volatility

  • Thin-Layer Chromatography (TLC) using appropriate solvent systems (e.g., dichloromethane:methanol:ammonia)

Future Research Directions

Given the limited specific information available about 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride, several research directions would be valuable for expanding our understanding of this compound:

  • Development of optimized and scalable synthetic routes with detailed reaction conditions

  • Comprehensive characterization using advanced analytical techniques to establish definitive spectroscopic and physical properties

  • Systematic investigation of reactivity patterns in various organic transformations, particularly comparing reactivity with positional isomers

  • Exploration of potential biological activities through in vitro screening against relevant targets

  • Structure-activity relationship studies comparing the effects of ortho-, meta-, and para-bromination on both chemical reactivity and biological activity

  • Investigation of potential applications in asymmetric synthesis, particularly exploring whether the steric environment created by the ortho-bromine and geminal dimethyl groups could influence stereoselectivity in reactions

  • Examination of metallation chemistry, particularly the formation and reactivity of organometallic species derived from the brominated phenyl ring

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